molecular formula C13H25NO B13248996 3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Cat. No.: B13248996
M. Wt: 211.34 g/mol
InChI Key: GXXKRAVUWRDPOE-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is an organic compound with the molecular formula C₁₃H₂₅NO It is a cyclohexane derivative with a dimethyl substitution at the 3rd position and an oxolan-2-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine typically involves the following steps:

    Formation of the oxolan-2-ylmethyl group: This can be achieved by reacting oxirane (ethylene oxide) with a suitable nucleophile to form the oxolan-2-ylmethyl group.

    Cyclohexane ring formation: The cyclohexane ring with dimethyl substitution can be synthesized through various methods, including hydrogenation of aromatic precursors or cyclization reactions.

    Amine formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Ketones, oxides.

    Reduction Products: Alcohols, secondary amines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine
  • 3,5-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine
  • 2,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Uniqueness

3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the oxolan-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C13H25NO/c1-13(2)7-3-5-11(9-13)14-10-12-6-4-8-15-12/h11-12,14H,3-10H2,1-2H3

InChI Key

GXXKRAVUWRDPOE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NCC2CCCO2)C

Origin of Product

United States

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